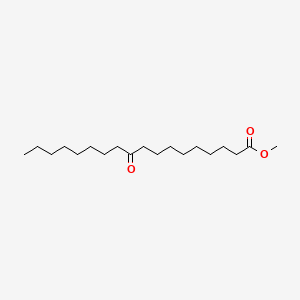

Methyl 10-oxooctadecanoate

説明

BenchChem offers high-quality Methyl 10-oxooctadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 10-oxooctadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 10-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQUPDATKHOMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337599 | |

| Record name | Methyl 10-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-10-0 | |

| Record name | Methyl 10-oxooctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 10-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 10-Oxooctadecanoate: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-oxooctadecanoate, a keto ester derivative of stearic acid, is a long-chain fatty acid ester with significant applications across various scientific and industrial domains.[1][2] Its unique bifunctional nature, possessing both a ketone and a methyl ester group, makes it a valuable intermediate in organic synthesis and a molecule of interest for its potential biological activities.[1] This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of methyl 10-oxooctadecanoate, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

Methyl 10-oxooctadecanoate is a white to off-white solid at room temperature.[2][3] A comprehensive summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆O₃ | [4] |

| Molecular Weight | 312.49 g/mol | [4] |

| Melting Point | 47-51 °C | [2][3] |

| Boiling Point | 407.8 °C at 760 mmHg | [2] |

| Density | 0.911 g/cm³ | [2] |

| Flash Point | 173.2 °C | [2] |

| CAS Number | 870-10-0 | [4] |

Synthesis of Methyl 10-Oxooctadecanoate

The synthesis of methyl 10-oxooctadecanoate can be approached through several strategic pathways, primarily involving the modification of readily available long-chain fatty acids or their derivatives. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials. Two principal and logically sound approaches are detailed below: the oxidation of methyl 10-hydroxyoctadecanoate and the epoxidation-rearrangement of methyl oleate.

Method 1: Oxidation of Methyl 10-Hydroxyoctadecanoate

This is a direct and efficient method that relies on the selective oxidation of a secondary alcohol to a ketone. The precursor, methyl 10-hydroxyoctadecanoate, can be synthesized from oleic acid via hydration or from other suitable precursors.

The core of this transformation is the conversion of the hydroxyl group at the C10 position to a carbonyl group. This is a standard transformation in organic chemistry, and several reagents can accomplish this with high efficiency. The choice of oxidant is critical to avoid over-oxidation or side reactions, especially given the presence of the ester functionality.

The Jones oxidation is a robust and well-established method for oxidizing secondary alcohols to ketones using chromic acid generated in situ from chromium trioxide and sulfuric acid in acetone.[3][5][6]

Step-by-Step Methodology:

-

Dissolution of Starting Material: Dissolve methyl 10-hydroxyoctadecanoate (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Preparation of Jones Reagent: In a separate beaker, carefully dissolve chromium trioxide (CrO₃, 2 equivalents) in a minimal amount of water and then slowly add concentrated sulfuric acid (H₂SO₄, 2 equivalents). Caution: This process is highly exothermic and should be performed with extreme care in a fume hood.

-

Oxidation Reaction: Slowly add the prepared Jones reagent dropwise to the stirred solution of methyl 10-hydroxyoctadecanoate, maintaining the temperature at 0 °C. The color of the reaction mixture will change from orange-red to green, indicating the consumption of Cr(VI).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Quench the reaction by adding isopropanol to consume any excess oxidant. Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Jones Oxidation of Methyl 10-hydroxyoctadecanoate.

For substrates sensitive to strong acids and chromium reagents, the Swern oxidation offers a milder alternative.[7][8][9][10][11] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

Method 2: Epoxidation and Rearrangement of Methyl Oleate

This two-step approach leverages the readily available and inexpensive methyl oleate, the methyl ester of oleic acid. The key steps are the epoxidation of the double bond followed by a Lewis acid-catalyzed rearrangement of the epoxide to the ketone.

The epoxidation of the alkene in methyl oleate creates a strained three-membered ring. In the presence of a Lewis acid, this ring can be opened, and a subsequent hydride shift leads to the formation of the more stable carbonyl group. The position of the ketone (C9 or C10) can be influenced by the reaction conditions and the nature of the Lewis acid.

Step 1: Epoxidation of Methyl Oleate

-

Dissolution: Dissolve methyl oleate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Epoxidizing Agent: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid, followed by a brine wash. Dry the organic layer and concentrate to obtain the crude methyl 9,10-epoxyoctadecanoate.

Step 2: Rearrangement of the Epoxide

-

Dissolution: Dissolve the crude epoxide in an aprotic solvent like anhydrous diethyl ether or dichloromethane under an inert atmosphere.

-

Lewis Acid Addition: Cool the solution to 0 °C and add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) (0.1-0.5 equivalents), dropwise.

-

Rearrangement: Allow the reaction to stir at 0 °C or room temperature while monitoring by TLC.

-

Quenching and Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the resulting mixture of isomeric ketones (9-oxo and 10-oxo) by column chromatography to isolate the desired methyl 10-oxooctadecanoate.

Caption: Synthesis via Epoxidation-Rearrangement.

Biological Properties and Relevance in Drug Development

Long-chain fatty acid esters, including keto derivatives, have garnered interest for their potential biological activities. While specific data for methyl 10-oxooctadecanoate is limited, the broader class of compounds provides valuable insights into its potential applications in drug development.

Antimicrobial Activity

Several studies have demonstrated the antibacterial and antifungal properties of fatty acid methyl esters.[12][13] The lipophilic nature of these molecules allows them to interact with and disrupt the cell membranes of microorganisms. The presence of a ketone group in methyl 10-oxooctadecanoate may further enhance its antimicrobial potential by altering membrane fluidity or interacting with specific cellular targets. Further research is warranted to determine the minimum inhibitory concentration (MIC) of methyl 10-oxooctadecanoate against a panel of clinically relevant bacterial and fungal strains.

Cytotoxic and Anticancer Potential

Fatty acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis, disruption of mitochondrial function, or interference with signaling pathways crucial for cancer cell proliferation. The cytotoxic potential of methyl 10-oxooctadecanoate should be evaluated to determine its IC50 values against different cancer cell lines, which would provide a preliminary assessment of its potential as an anticancer agent or a lead compound for the development of novel therapeutics.

As a Pharmaceutical Intermediate

Beyond its intrinsic biological activity, methyl 10-oxooctadecanoate serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its ketone and ester functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds. This makes it a valuable building block for the synthesis of novel drug candidates with potential applications in various therapeutic areas.

Applications

The unique properties of methyl 10-oxooctadecanoate have led to its use in several industrial applications:

-

Chemical Industry: It is utilized as a chemical intermediate for the synthesis of lubricants, plasticizers, and other specialty chemicals.[1]

-

Cosmetics and Personal Care: Its emollient properties make it a suitable ingredient in creams, lotions, and other cosmetic formulations.[1]

-

Flavor and Fragrance Industry: It contributes to the scent profile of various products.[1]

-

Research and Development: It serves as a valuable research chemical for exploring the properties and applications of long-chain keto esters.[1]

Conclusion

Methyl 10-oxooctadecanoate is a multifaceted molecule with a growing range of applications. Its synthesis from readily available starting materials, coupled with its interesting physicochemical and potential biological properties, makes it a compound of significant interest to researchers in both academia and industry. For drug development professionals, it represents a potential lead compound for antimicrobial and anticancer therapies, as well as a versatile building block for the synthesis of novel pharmaceuticals. Further investigation into its specific biological activities and the development of optimized, scalable synthetic routes will undoubtedly unlock its full potential in the years to come.

References

-

LookChem. (n.d.). Cas 1842-70-2, METHYL 10-OXOOCTADECANOATE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 10-oxooctadecanoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 870-10-0 | Product Name : Methyl 10-oxooctadecanoate. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) The Effect Of Combination Of Octadecanoic Acid, Methyl Ester And Ribavirin Against Measles Virus. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Swern Oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

MDPI. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic procedure for the preparation of epoxidized methyl oleate (EMO). Retrieved from [Link]

-

GJESM. (2023). The antibacterial and antifungal potential of marine natural ingredients. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Retrieved from [Link]

-

ScienceDirect. (2022). Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams. Retrieved from [Link]

-

NIST. (n.d.). (E)-10-Dodecenoic acid, 9-hydroxy-12-oxo, methyl ester, MSTFA adduct, OH-TMS, # 2. Retrieved from [Link]

-

Journal of Pure and Applied Microbiology. (n.d.). Chemical Constituents of the Goat Margarine and Antibacterial Activity against Bacterial Pathogens in Sudan. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Antibacterial Activity with Bacterial Growth Kinetics and GC-MS Studies on Leaf and Tuber Extracts of Arisaema tortuosum (Wall.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Catalytic Epoxidation of a Technical Mixture of Methyl Oleate and Methyl Linoleate in Ionic Liquids Using MoO(O2)2·2QOH (QOH = 8-quinilinol) as Catalyst and NaHCO3 as co-Catalyst. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) GC-MS Analysis, Antioxidant and Cytotoxic Activities of Mentha spicata. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. METHYL 10-OXOOCTADECANOATE | 1842-70-2 [chemicalbook.com]

- 4. Methyl 10-oxooctadecanoate | C19H36O3 | CID 543603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. benchchem.com [benchchem.com]

- 8. Chemical Composition and Antioxidant, Antiviral, Antifungal, Antibacterial and Anticancer Potentials of Opuntia ficus-indica Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. parchem.com [parchem.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jddtonline.info [jddtonline.info]

- 13. [PDF] Synthesis of (E)-10-hydroxy-2-decenoic acid ethyl ester via a one-pot tandem oxidation-Wittig process | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Methyl 10-Oxostearate: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 10-oxostearate, a long-chain keto-ester of significant interest in various scientific domains, including drug development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of fatty acid derivatives.

Introduction: The Significance of Oxo-Fatty Acid Esters

Fatty acids and their derivatives are fundamental components of biological systems, serving as energy sources, structural components of cell membranes, and signaling molecules. The introduction of an oxo group into a fatty acid ester, as in Methyl 10-oxostearate, imparts unique chemical reactivity and physical properties. These modifications can significantly influence their metabolic fate and biological activity. Recent studies have highlighted the association of oxidized fatty acids with various physiological and pathological processes, including metabolic diseases like type 2 diabetes and nonalcoholic fatty liver disease, making them intriguing targets for further investigation.[1] This guide focuses on Methyl 10-oxostearate as a representative member of this class of molecules, providing a detailed exploration of its characteristics and potential.

Physicochemical Properties of Methyl 10-Oxostearate

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of Methyl 10-oxostearate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₆O₃ | PubChem |

| Molecular Weight | 312.49 g/mol | PubChem |

| CAS Number | 870-10-0 | PubChem |

| Appearance | Solid | [2] |

| Melting Point | 46-47 °C | [3] |

| Boiling Point | 407.8 ± 28.0 °C (Predicted) | [3] |

| Density | 0.911 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI | InChI=1S/C19H36O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | PubChem |

| InChIKey | YZQUPDATKHOMLU-UHFFFAOYSA-N | PubChem |

| SMILES | CCCCCCCCC(=O)CCCCCCCCC(=O)OC | PubChem |

These properties indicate that Methyl 10-oxostearate is a relatively large, lipophilic molecule, which has implications for its solubility, formulation, and biological transport.

Synthesis of Methyl 10-Oxostearate

The most common and efficient method for the synthesis of Methyl 10-oxostearate is the oxidation of its corresponding hydroxy precursor, Methyl 10-hydroxystearate. The Jones oxidation is a classic and reliable method for this transformation.[4][5][6][7]

Caption: Synthesis of Methyl 10-oxostearate via Jones Oxidation.

Detailed Experimental Protocol: Jones Oxidation of Methyl 10-hydroxystearate

This protocol provides a step-by-step procedure for the synthesis of Methyl 10-oxostearate.

Materials:

-

Methyl 10-hydroxystearate

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 2.5 g of chromium trioxide to 7.5 mL of water. Once dissolved, slowly add 2.3 mL of concentrated sulfuric acid. Stir the mixture until a homogenous orange solution is formed.

-

Reaction Setup: Dissolve 1.0 g of Methyl 10-hydroxystearate in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of Methyl 10-hydroxystearate. Maintain the temperature of the reaction mixture below 20°C. The color of the solution will change from orange to green as the reaction progresses. Continue adding the reagent until a faint orange color persists, indicating complete oxidation.

-

Quenching: Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and a green precipitate forms.

-

Workup: Remove the acetone under reduced pressure. To the residue, add 50 mL of water and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[8][9]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 10-oxostearate.

Caption: Analytical techniques for the characterization of Methyl 10-oxostearate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of Methyl 10-oxostearate is expected to show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), the α-protons to the ketone and ester carbonyls (triplets around 2.2-2.5 ppm), the long methylene chain (a broad multiplet around 1.2-1.6 ppm), and the terminal methyl group (a triplet around 0.9 ppm).[10][11][12]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (ester and ketone, in the range of 170-210 ppm), the methoxy carbon of the ester (around 51 ppm), the carbons α to the carbonyl groups (around 30-45 ppm), the methylene carbons of the long aliphatic chain (in the 20-35 ppm region), and the terminal methyl carbon (around 14 ppm).[13][14]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

The mass spectrum of Methyl 10-oxostearate will show a molecular ion peak (M⁺) at m/z 312. Subsequent fragmentation will likely involve cleavage at the carbonyl groups and along the aliphatic chain, leading to characteristic fragment ions.[15][16][17][18] Common fragmentation patterns for long-chain esters and ketones can be used to interpret the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of Methyl 10-oxostearate will exhibit strong absorption bands characteristic of:

-

C=O stretching (ester): around 1740 cm⁻¹

-

C=O stretching (ketone): around 1715 cm⁻¹

-

C-H stretching (aliphatic): in the region of 2850-2960 cm⁻¹

-

C-O stretching (ester): in the fingerprint region, typically between 1000-1300 cm⁻¹[19][20]

Potential Applications in Drug Development

The unique structure of Methyl 10-oxostearate, featuring both a keto and an ester functional group on a long aliphatic chain, makes it a molecule of interest in drug development for several reasons.

Precursor for Bioactive Molecules

Methyl 10-oxostearate can serve as a versatile starting material for the synthesis of more complex bioactive molecules. The ketone and ester functionalities provide reactive sites for a variety of chemical transformations, allowing for the introduction of different pharmacophores. This makes it a valuable synthon in medicinal chemistry for the development of novel therapeutic agents.

Modulation of Metabolic Pathways

Oxo-fatty acids are known to be involved in various metabolic pathways and have been implicated in the pathophysiology of metabolic diseases.[1] Investigating the biological effects of Methyl 10-oxostearate could provide insights into these pathways and potentially lead to the development of new therapeutic strategies for conditions such as diabetes and obesity. For instance, some fatty acid esters have been shown to have anti-inflammatory and insulin-sensitizing effects.[12]

Prodrug Strategies

The ester functionality of Methyl 10-oxostearate can be exploited in prodrug design. Ester prodrugs are often used to improve the physicochemical properties of a drug, such as its lipophilicity and membrane permeability, thereby enhancing its oral bioavailability.[21][22][23] Methyl 10-oxostearate itself could be investigated as a prodrug or used as a lipophilic promoiety to be attached to other drug molecules.

Conclusion

Methyl 10-oxostearate is a fascinating molecule with well-defined physicochemical properties and accessible synthetic routes. Its structural features make it a valuable tool for researchers in organic synthesis and a compound of interest for those in drug discovery and development. Further exploration of its biological activities and potential as a synthetic precursor is warranted to fully unlock its therapeutic potential. This guide provides a solid foundation for researchers to embark on or continue their investigations into this and similar oxo-fatty acid esters.

References

-

D. M. D. et al. (2014). Oxidized Fatty Acids: A Potential Pathogenic Link Between Fatty Liver and Type 2 Diabetes in Obese Adolescents?. Antioxidants & Redox Signaling, 20(3), 383-389. Available at: [Link]

-

Dubey, P., Sharma, P., & Kumar, V. (2017). FT-IR spectrum of Fatty acid methyl esters. ResearchGate. Available at: [Link]

-

Bentham Science Publishers. (n.d.). Synthesis, Physicochemical Properties and In Vitro Permeation Studies of New Ketorolac Ester Derivatives. Bentham Science. Available at: [Link]

-

Bondioli, P. (2016). Preparation of methyl 9, 10 dihydroxystearic acid using a solid catalyst. ResearchGate. Available at: [Link]

-

Rojas-Díaz, D., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Available at: [Link]

-

Asati, V. (2013). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. ResearchGate. Available at: [Link]

-

Al-Jibori, S. A., et al. (2024). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. MDPI. Available at: [Link]

-

Chem-Station. (2014). Jones Oxidation. Chem-Station. Available at: [Link]

-

Puglia, C., et al. (2007). Synthesis, physicochemical properties and in vitro permeation studies of new ketorolac ester derivatives. Current Drug Delivery, 4(3), 205-210. Available at: [Link]

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Organic Chemistry Portal. Available at: [Link]

-

Woldegiorgis, A. Z., et al. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(1), 8-12. Available at: [Link]

-

Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PubMed Central. Available at: [Link]

-

Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(10), 1757-1766. Available at: [Link]

-

Chemistry Steps. (n.d.). Jones Oxidation. Chemistry Steps. Available at: [Link]

-

Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Forest Products Laboratory. Available at: [Link]

-

Soares, I. P., et al. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. International Journal of Environmental Science and Development, 6(3), 225-229. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Reporting Mass Spec Data. (n.d.). Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

-

Schlemmer, D., et al. (2022). Catalytic Synthesis of Methyl 9,10‐dihydroxystearate from Technical Feedstocks in Continuous Flow via Epoxidation and Hydrolysis. ChemSusChem, 15(11), e202200388. Available at: [Link]

-

Di Fidio, N., et al. (2020). A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum. MDPI. Available at: [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

-

Baumann, L. (2013). Stearic acid. MDedge. Available at: [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

-

Gagare, P. A., et al. (2024). Natural product-inspired strategies towards the discovery of novel bioactive molecules. Future Journal of Pharmaceutical Sciences, 10(1), 55. Available at: [Link]

-

de Mello, A. H., & La-Fayette, P. L. (2022). Fatty Acids Consumption: The Role Metabolic Aspects Involved in Obesity and Its Associated Disorders. MDPI. Available at: [Link]

-

Jie, M. S. F. L. K., & Bakare, O. (1989). 1 H and 13 C N.M.R. studies on the positional isomers of methyl thialaurate and methyl thiastearate. Journal of the Chemical Society, Perkin Transactions 2, (12), 2121-2125. Available at: [Link]

-

D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. Available at: [Link]

-

Li, J., et al. (2022). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry, 24(11), 4447-4456. Available at: [Link]

-

Titova, L., et al. (2024). Dietary Fatty Acids and Metabolic Health. PubMed Central. Available at: [Link]

-

Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Spectrometrics. Available at: [Link]

-

Biermann, U., & Metzger, J. O. (2005). Synthesis of alkyl-branched fatty acids. European Journal of Lipid Science and Technology, 107(3), 189-199. Available at: [Link]

-

Ross, A. C. (1981). Separation of long-chain fatty acid esters of retinol by high-performance liquid chromatography. Analytical Biochemistry, 115(2), 324-330. Available at: [Link]

- Google Patents. (n.d.). 10 hydroxy stearic acid composition. Google Patents.

-

Soares, I. P., et al. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. ResearchGate. Available at: [Link]

-

DTIC. (1995). Purification of C70 Using Charcoal as a Stationary Phase in a Flash Chromatography Column. DTIC. Available at: [Link]

-

de Vries, L. P., et al. (2020). Effects of oxidative stress on fatty acid- and one-carbon-metabolism in psychiatric and cardiovascular disease comorbidity. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 99, 109852. Available at: [Link]

-

Dugan, M. E. R. (2014). How can I purify fatty acids by column chromatography?. ResearchGate. Available at: [Link]

-

Informatics Journals. (n.d.). Determination of some bioactive chemical constituents from Thesium humile Vahl. Informatics Journals. Available at: [Link]

-

Informatics Journals. (n.d.). Informatics Journals. Informatics Journals. Available at: [Link]

Sources

- 1. Oxidized Fatty Acids: A Potential Pathogenic Link Between Fatty Liver and Type 2 Diabetes in Obese Adolescents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 10-methyl branched fatty acids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 13-oxostearate | C19H36O3 | CID 537022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Jones Oxidation [organic-chemistry.org]

- 7. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 1H and 13C N.M.R. studies on the positional isomers of methyl thialaurate and methyl thiastearate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. Dietary Fatty Acids and Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uni-saarland.de [uni-saarland.de]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. researchgate.net [researchgate.net]

- 20. ijesd.org [ijesd.org]

- 21. benthamscience.com [benthamscience.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, physicochemical properties and in vitro permeation studies of new ketorolac ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Origin and Characterization of C19H36O3: A Putative Prostaglandin-Related Fatty Acid Ester

This guide provides an in-depth exploration of the potential biological origins, biosynthetic pathways, and analytical strategies for the characterization of the fatty acid ester C19H36O3. Given its molecular formula, this compound is hypothesized to be a novel or rare member of the eicosanoid family, closely related to prostaglandins. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of bioactive lipids.

Introduction: The Enigmatic Nature of C19H36O3

Fatty acid esters are a diverse class of lipids with a wide range of biological functions, from energy storage to cell signaling.[1][2][3] Within this broad category, the eicosanoids, derived from 20-carbon polyunsaturated fatty acids, represent a particularly potent group of signaling molecules. Prostaglandins, a key class of eicosanoids, are involved in a myriad of physiological and pathological processes, including inflammation, pain perception, and reproduction.[4][5][6]

The molecular formula C19H36O3 suggests a structure with a degree of unsaturation and oxygenation characteristic of a prostaglandin-like molecule, albeit with a 19-carbon backbone instead of the typical 20. This guide will, therefore, use the well-established framework of prostaglandin biology as a basis for postulating the origin and characteristics of this putative novel fatty acid ester. We will delve into its likely biosynthetic origins, provide detailed methodologies for its isolation and structural elucidation from biological matrices, and speculate on its potential biological significance.

Postulated Biosynthetic Pathways for C19H36O3

The biosynthesis of prostaglandins is a well-characterized enzymatic cascade that begins with the release of arachidonic acid (a 20-carbon fatty acid) from the cell membrane.[5] We can hypothesize a similar pathway for a C19 analogue, likely originating from a 19-carbon polyunsaturated fatty acid precursor.

The Cyclooxygenase (COX) Pathway: A Likely Route

The initial and rate-limiting step in prostaglandin synthesis is the oxidation of arachidonic acid by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[6] This pathway leads to the formation of an unstable intermediate, prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins by specific synthases.

A plausible biosynthetic route for C19H36O3 would involve the action of COX enzymes on a C19 polyunsaturated fatty acid. The resulting C19-PGH2 intermediate would then be a substrate for downstream synthases, leading to a variety of C19-prostaglandins.

Caption: Postulated biosynthetic pathway for C19H36O3 via the cyclooxygenase pathway.

Alternative Biosynthetic Origins

While the COX pathway is the most probable, other enzymatic pathways could potentially generate novel fatty acid esters. For instance, lipoxygenase (LOX) pathways are responsible for the synthesis of other eicosanoids like leukotrienes and lipoxins. It is conceivable that a C19 fatty acid could be a substrate for LOX enzymes, leading to a different class of oxygenated lipids. Furthermore, some microorganisms are known to produce unique fatty acids and their derivatives, suggesting that C19H36O3 could be of microbial origin.[7][8][9]

Isolation and Purification from Biological Samples

The successful characterization of a novel lipid metabolite hinges on its effective isolation from complex biological matrices. The following protocol outlines a robust workflow for the extraction and purification of prostaglandin-like compounds, which can be adapted for C19H36O3.

Sample Preparation and Extraction

| Step | Procedure | Rationale |

| 1 | Homogenization | Biological tissue (e.g., lung, kidney, or inflamed tissue) is homogenized in a cold phosphate buffer containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo synthesis of prostaglandins. |

| 2 | Acidification | The homogenate is acidified to pH 3.5 with citric acid. This protonates the carboxylic acid group of the prostaglandins, making them less water-soluble and more amenable to organic solvent extraction. |

| 3 | Liquid-Liquid Extraction | The acidified homogenate is extracted twice with a non-polar organic solvent such as ethyl acetate or diethyl ether. The organic phases are then pooled. |

| 4 | Evaporation | The pooled organic extract is evaporated to dryness under a stream of nitrogen. This concentrates the lipid extract and removes the organic solvent. |

Solid-Phase Extraction (SPE) for Purification

The crude lipid extract is further purified using solid-phase extraction to separate the desired compounds from other lipids and contaminants.

Caption: Integrated workflow for the structural elucidation of C19H36O3.

Potential Biological Activities and Therapeutic Implications

Given its proposed structural similarity to prostaglandins, C19H36O3 is likely to possess significant biological activity. Prostaglandins are known to mediate their effects through specific G-protein coupled receptors. [10][11][12] Potential Biological Roles:

-

Inflammation: Could act as a pro-inflammatory or anti-inflammatory mediator.

-

Pain: May be involved in the sensitization of nociceptors.

-

Reproduction: Could play a role in uterine contraction and other reproductive processes. [13]* Cardiovascular System: May influence blood pressure and platelet aggregation.

The discovery of a novel prostaglandin-like molecule could have significant therapeutic implications. For instance, stable analogues of C19H36O3 could be developed as new drugs for the treatment of inflammation, pain, glaucoma, or reproductive disorders. [14]

Conclusion

The fatty acid ester C19H36O3 represents a potentially novel bioactive lipid, likely belonging to the prostaglandin family. This guide has outlined a scientifically rigorous approach to investigate its biological origin, from its postulated biosynthesis to its isolation and structural elucidation. The methodologies described herein provide a clear roadmap for researchers aiming to characterize this and other novel lipid mediators. The discovery and characterization of new endogenous signaling molecules like C19H36O3 are crucial for advancing our understanding of human physiology and for the development of new therapeutic agents.

References

-

MetwareBio. Guide to Prostaglandins: Structure and Analytical Methods. [Link]

-

Springer Nature Experiments. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. [Link]

-

PubMed. Relative biological activity of certain prostaglandins and their enantiomers. [Link]

-

ResearchGate. Prostaglandin F2α and E2 biosynthetic pathways. [Link]

-

Semantic Scholar. Relative biological activity of certain prostaglandins and their enantiomers. [Link]

-

PubMed. Biological evaluations of fatty acid esters originated during storage of Prasaplai, a Thai traditional medicine. [Link]

-

PubMed. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells. [Link]

-

PubMed. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. [Link]

- Google Patents.

-

PubMed. Effect of prostaglandin F2 alpha (PGF2 alpha) on oviductal nitric oxide synthase (NOS) activity. [Link]

-

SynArchive. Synthesis of Prostaglandin F2α by Robert B. Woodward (1973). [Link]

-

SynArchive. Synthesis of Prostaglandin F2α by Elias J. Corey (1969). [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. [Link]

-

PubChem. prostaglandin F2 ethyl ester. [Link]

-

PubMed. Origin of fatty acids of cholesteryl ester accumulated by Fu5AH cells in culture. [Link]

-

YouTube. Structural Elucidation 1. [Link]

-

National Institutes of Health. Natural Bioactive Compounds and Human Health. [Link]

-

MDPI. Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. [Link]

-

MDPI. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes. [Link]

-

PubMed. The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids. [Link]

-

RSC Publishing. Chemistry, bioactivity and biosynthesis of cyanobacterial alkylresorcinols. [Link]

-

National Institutes of Health. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes. [Link]

-

Clariant. Structure Elucidation - Clariant Analytical Sciences. [Link]

-

ERIC. pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. [Link]

-

etd@IISc. Isolation, structure elucidation and increasing anticancer efficacy of an anti-cancer secondary metabolite from a marine-derived endophytic fungus, Aspergillus species. [Link]

-

National Institutes of Health. Chemical Elicitors of Antibiotic Biosynthesis in Actinomycetes. [Link]

-

ResearchGate. Chemical Elicitors of Antibiotic Biosynthesis in Actinomycetes. [Link]

Sources

- 1. Biological evaluations of fatty acid esters originated during storage of Prasaplai, a Thai traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2451907A2 - Synthesis of biolubricant esters from unsaturated fatty acid derivatives - Google Patents [patents.google.com]

- 3. Origin of fatty acids of cholesteryl ester accumulated by Fu5AH cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 5. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]

- 6. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relative biological activity of certain prostaglandins and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of prostaglandin F2 alpha (PGF2 alpha) on oviductal nitric oxide synthase (NOS) activity: possible role of endogenous NO on PGF2 alpha-induced contractions in rat oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 10-oxooctadecanoate: Identification, Characterization, and Scientific Applications

This guide provides a comprehensive technical overview of Methyl 10-oxooctadecanoate, a saturated fatty acid methyl ester with emerging interest in various scientific fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core aspects of its identification, characterization, and potential applications, underpinned by field-proven insights and a commitment to scientific integrity.

Introduction: Understanding Methyl 10-oxooctadecanoate

Methyl 10-oxooctadecanoate, also known as methyl 10-ketostearate, is a C19 fatty acid methyl ester characterized by a ketone group at the tenth carbon position.[1][2] This structural feature imparts unique chemical properties that distinguish it from other saturated fatty acids and opens avenues for its application in diverse areas, including as a chemical intermediate and potentially as a bioactive molecule.[1] While found in some natural sources, including hardwood extracts, its synthesis is crucial for obtaining the purity and quantity required for research and development.[1][3]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of Methyl 10-oxooctadecanoate is fundamental for its handling, characterization, and application.

Table 1: Physicochemical Properties of Methyl 10-oxooctadecanoate [1][2]

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆O₃ | [1][2] |

| Molecular Weight | 312.49 g/mol | [1][2] |

| CAS Number | 1842-70-2 | [1] |

| Appearance | Data not available | |

| Melting Point | 47-51 °C | [1] |

| Boiling Point | 407.8 °C at 760 mmHg | [1] |

| Density | 0.911 g/cm³ | [1] |

| Flash Point | 173.2 °C | [1] |

| Refractive Index | 1.448 | [1] |

| Solubility | Data not available |

-

Methyl 10-ketostearate

-

10-Oxooctadecanoic acid, methyl ester

-

Methyl 10-oxostearate

The structural elucidation and confirmation of Methyl 10-oxooctadecanoate rely on a suite of analytical techniques. The causality behind employing multiple techniques lies in the principle of orthogonal verification, where each method provides a unique and complementary piece of structural information, leading to an unambiguous identification.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of Methyl 10-oxooctadecanoate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework. The ¹H NMR spectrum will show characteristic signals for the methyl ester protons, the alpha-protons adjacent to the carbonyl groups, and the long aliphatic chain. The ¹³C NMR spectrum will distinctly show the carbonyl carbons of the ester and ketone groups at characteristic downfield shifts, along with the signals for the methyl ester carbon and the aliphatic carbons.[2]

-

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[2] When coupled with Gas Chromatography (GC-MS), it allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Methyl 10-oxooctadecanoate will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups.[2]

Synthesis of Methyl 10-oxooctadecanoate

The controlled synthesis of Methyl 10-oxooctadecanoate is essential for its availability in a pure form for research purposes. One common and effective strategy involves the oxidation of a corresponding hydroxy fatty acid methyl ester. A plausible and efficient route starts from the readily available oleic acid.

Synthetic Workflow from Methyl Oleate

The conversion of methyl oleate to Methyl 10-oxooctadecanoate can be conceptualized as a multi-step process. The rationale for this pathway is the strategic introduction of functional groups that can be selectively transformed to yield the desired keto-ester.

Caption: Synthetic workflow from methyl oleate to Methyl 10-oxooctadecanoate.

Detailed Experimental Protocol: Oxidation of Methyl 10-hydroxyoctadecanoate

This protocol outlines a general procedure for the oxidation of the secondary alcohol to a ketone, a key step in the synthesis of Methyl 10-oxooctadecanoate. The choice of oxidizing agent is critical to ensure high yield and selectivity, avoiding over-oxidation or side reactions.

Materials:

-

Methyl 10-hydroxyoctadecanoate

-

Chromium trioxide (CrO₃) or other suitable oxidizing agent (e.g., pyridinium chlorochromate - PCC)

-

Anhydrous acetone or dichloromethane

-

Sulfuric acid (if using Jones reagent)

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve Methyl 10-hydroxyoctadecanoate in a suitable anhydrous solvent (e.g., acetone or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent the ingress of moisture, which can interfere with the reaction.

-

Preparation of Oxidizing Agent: Prepare the oxidizing agent. For Jones oxidation, a solution of chromium trioxide in sulfuric acid is used. For PCC oxidation, a slurry of PCC in dichloromethane is prepared. The choice of the oxidizing system depends on the scale of the reaction and the sensitivity of the substrate.

-

Oxidation Reaction: Cool the solution of the starting material in an ice bath. Slowly add the oxidizing agent dropwise to the stirred solution. The temperature is maintained at 0-5 °C to control the exothermic reaction and minimize side product formation.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

-

Quenching the Reaction: Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol. The color change (e.g., from orange to green for chromium-based oxidants) indicates the reduction of the excess oxidant.

-

Work-up:

-

Filter the reaction mixture through a pad of celite or silica gel to remove the inorganic byproducts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The choice of the eluent is determined by the polarity of the product and impurities.

-

Characterization: Characterize the purified Methyl 10-oxooctadecanoate using the analytical techniques described in Section 2 (NMR, MS, IR) to confirm its identity and purity.

This self-validating protocol includes in-process controls (TLC monitoring) and a final purification step, ensuring the integrity of the final product.

Potential Biological Activities and Applications

While research on the specific biological activities of Methyl 10-oxooctadecanoate is still in its early stages, related compounds and the general class of oxo-fatty acids have shown interesting pharmacological potential. This provides a logical framework for exploring the therapeutic applications of this molecule.

Postulated Mechanisms of Action

Based on studies of similar oxo-fatty acids, several potential mechanisms of action for Methyl 10-oxooctadecanoate can be hypothesized. The presence of the ketone group can influence its interaction with biological targets.

Caption: Postulated mechanism of action for Methyl 10-oxooctadecanoate.

A study on a related compound, 10-octadecenoic acid methyl ester, has suggested potential antibacterial, antifungal, and cholesterol-lowering effects.[4] Another study on octadecanoic acid, methyl ester has indicated antiviral activity.[5] These findings provide a rationale for investigating similar activities for Methyl 10-oxooctadecanoate.

Applications in Drug Discovery and Development

The unique structure of Methyl 10-oxooctadecanoate makes it a candidate for further investigation in several areas of drug discovery:

-

Anti-inflammatory Agent: Given the anti-inflammatory properties of other oxo-fatty acids, Methyl 10-oxooctadecanoate could be explored for its potential to modulate inflammatory pathways.

-

Metabolic Disorders: The structural similarity to endogenous fatty acids suggests a potential role in modulating lipid metabolism, making it a candidate for research into metabolic disorders.

-

Antimicrobial Drug Development: The reported antimicrobial activity of related compounds warrants investigation into the efficacy of Methyl 10-oxooctadecanoate against various pathogens.[4]

Safety and Handling

Based on available safety data for similar long-chain fatty acid esters, Methyl 10-oxooctadecanoate is not classified as a hazardous substance.[6][7] However, as with any chemical, appropriate laboratory safety practices should be followed.

Handling Precautions: [7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

First Aid Measures: [7]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

For detailed safety information, it is imperative to consult the substance's specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

Methyl 10-oxooctadecanoate is a fatty acid derivative with a unique chemical structure that holds promise for various scientific applications. This guide has provided a comprehensive overview of its identification, characterization, and potential synthesis, along with insights into its possible biological activities. While the current body of research specifically on this molecule is limited, the data on related compounds provide a strong rationale for further investigation.

Future research should focus on:

-

Developing and optimizing a robust and scalable synthesis protocol.

-

Conducting in-depth in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action.

-

Performing comprehensive toxicological assessments to establish a detailed safety profile.

By addressing these key areas, the scientific community can unlock the full potential of Methyl 10-oxooctadecanoate in fields ranging from materials science to drug discovery.

References

Sources

- 1. lookchem.com [lookchem.com]

- 2. Methyl 10-oxooctadecanoate | C19H36O3 | CID 543603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 10-OXOOCTADECANOATE | 1842-70-2 [chemicalbook.com]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to Methyl 10-oxooctadecanoate: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 10-oxooctadecanoate, a keto-derivative of the long-chain fatty acid stearic acid, is a molecule of increasing interest in various scientific disciplines. Its bifunctional nature, possessing both a ketone and a methyl ester, imparts unique chemical reactivity and potential for diverse applications, ranging from a versatile synthetic intermediate to a potential modulator of biological pathways. This technical guide provides a comprehensive overview of Methyl 10-oxooctadecanoate, detailing its molecular structure, physicochemical properties, synthetic methodologies, and known or potential applications, with a particular focus on its relevance to chemical and pharmaceutical research.

Molecular Structure and Nomenclature

Methyl 10-oxooctadecanoate is a saturated fatty acid methyl ester characterized by a carbonyl group at the C-10 position of its eighteen-carbon chain.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is methyl 10-oxooctadecanoate [1][2]. It is also commonly known by several synonyms, including:

-

10-Oxostearic acid methyl ester

Chemical Structure

The chemical structure of Methyl 10-oxooctadecanoate consists of an octadecanoyl chain with a ketone functional group at the tenth carbon and a methyl ester at the terminus.

2D Structure:

Canonical SMILES: CCCCCCCCC(=O)CCCCCCCCC(=O)OC[1][2]

InChI Key: YZQUPDATKHOMLU-UHFFFAOYSA-N[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of Methyl 10-oxooctadecanoate is fundamental for its application in research and development.

Physicochemical Data

The key physicochemical properties of Methyl 10-oxooctadecanoate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₆O₃ | [1][2][3] |

| Molecular Weight | 312.49 g/mol | [1][3] |

| CAS Number | 870-10-0 | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Melting Point | 47-51 °C | [5] |

| Boiling Point | 407.8 °C at 760 mmHg (Predicted) | |

| Density | 0.911 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents; limited solubility in water | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Methyl 10-oxooctadecanoate.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a singlet for the methyl ester protons (approximately 3.6 ppm), triplets for the methylene groups alpha to the carbonyls, and a complex multiplet for the long aliphatic chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will distinctly show two carbonyl carbons (one for the ketone and one for the ester), a peak for the methoxy carbon of the ester, and a series of signals for the methylene carbons of the long chain.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits strong characteristic absorption bands for the C=O stretching of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹) functional groups[5][6][7][8].

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from cleavage adjacent to the carbonyl groups.

Synthesis and Reactivity

The synthesis of Methyl 10-oxooctadecanoate can be approached through several synthetic strategies, often starting from readily available fatty acids.

Synthetic Pathways

A common and logical synthetic route to Methyl 10-oxooctadecanoate involves the oxidation of the double bond in methyl oleate (methyl cis-9-octadecenoate), a readily available renewable resource.

Caption: A plausible synthetic workflow for Methyl 10-oxooctadecanoate.

This protocol is a generalized procedure based on established chemical transformations and should be optimized for specific laboratory conditions.

-

Epoxidation of Methyl Oleate:

-

Dissolve methyl oleate in a suitable chlorinated solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield methyl 9,10-epoxyoctadecanoate.

-

-

Oxidative Ring Opening of the Epoxide:

-

Dissolve the purified epoxide in an appropriate solvent.

-

Treat with an oxidizing agent capable of cleaving the epoxide and oxidizing one of the resulting alcohols to a ketone. This can be a multi-step process involving ring-opening to a diol followed by selective oxidation.

-

Purify the crude product by column chromatography to obtain Methyl 10-oxooctadecanoate.

-

Chemical Reactivity

The presence of both a ketone and an ester functional group makes Methyl 10-oxooctadecanoate a versatile synthon.

-

Ketone Group: The ketone at the C-10 position can undergo a variety of nucleophilic addition reactions, reductions to the corresponding alcohol, and alpha-functionalization.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols. It can also be reduced to a primary alcohol.

-

Methylene Groups Alpha to the Carbonyls: The protons on the carbons adjacent to the ketone (C-9 and C-11) are acidic and can be removed by a suitable base to form enolates, which can then participate in various carbon-carbon bond-forming reactions.

Applications and Biological Significance

While specific research on Methyl 10-oxooctadecanoate is emerging, its structural features suggest several potential applications, particularly in drug development and as a research tool.

Potential as a Synthetic Intermediate

The bifunctional nature of Methyl 10-oxooctadecanoate makes it a valuable starting material for the synthesis of more complex molecules. It can be used to introduce a long-chain aliphatic moiety with a reactive handle (the ketone) into a target structure. This is particularly relevant in the synthesis of bioactive lipids and their analogues.

Role in Lipid Metabolism and Signaling

Long-chain fatty acids and their derivatives are central to cellular metabolism and signaling. While not extensively studied, Methyl 10-oxooctadecanoate, as a keto-fatty acid ester, could potentially interact with pathways involved in fatty acid oxidation and lipid signaling. Exogenous ketone esters are also being investigated for their therapeutic potential in various metabolic and neurological disorders[9][10][11][12][13].

Caption: Hypothetical metabolic fate of Methyl 10-oxooctadecanoate.

It is plausible that after cellular uptake and hydrolysis of the methyl ester, the resulting 10-oxooctadecanoic acid could enter the β-oxidation pathway for energy production. Furthermore, keto-fatty acids may act as signaling molecules, potentially modulating the activity of enzymes and transcription factors involved in lipid metabolism.

Conclusion

Methyl 10-oxooctadecanoate is a multifaceted molecule with significant potential in both synthetic chemistry and biomedical research. Its well-defined structure and predictable reactivity make it a valuable tool for chemists, while its identity as a long-chain keto-fatty acid ester places it at the intersection of metabolism and cellular signaling, warranting further investigation by biologists and drug development professionals. This guide has provided a foundational understanding of this compound, intended to facilitate and inspire future research and applications.

References

-

PubChem. (n.d.). Methyl 10-oxooctadecanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 870-10-0 | Product Name : Methyl 10-oxooctadecanoate. Retrieved from [Link]

-

ClinicalTrials.gov. (2023). Pharmacokinetics of Two Fatty Acid Ketone Esters. U.S. National Library of Medicine. Retrieved from [Link]

- Croteau, E., et al. (2021). Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice. Metabolites, 11(1), 36.

-

ClinicalTrials.gov. (2023). Effect of Ketone Esters on Liver Fat Content and Metabolic Function. U.S. National Library of Medicine. Retrieved from [Link]

- Veech, R. L. (2004). Ketone ester effects on metabolism and transcription. IUBMB Life, 56(9), 513-519.

-

SpectraBase. (n.d.). Methyl 10-oxooctadecanoate. John Wiley & Sons, Inc. Retrieved from [Link]

-

Rzepa, H. S. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: ketones. Retrieved from [Link]

- Dagaut, P., & Togbé, C. (2018). Experimental study of the oxidation of methyl oleate in a jet-stirred reactor. Proceedings of the Combustion Institute, 37(1), 639-647.

- Strahan, G. D., et al. (2007). Conversion of Methyl Oleate to Branched-Chain Hydroxy Fatty Acid Derivatives. Journal of the American Oil Chemists' Society, 84(9), 855-861.

- Meier, M. A. R., et al. (2017). Fatty acid based biocarbonates: Al-mediated stereoselective preparation of mono-, di-, and tricarbonates. Green Chemistry, 19(19), 4658-4665.

-

LookChem. (n.d.). Cas 1842-70-2,METHYL 10-OXOOCTADECANOATE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

- Shreve, O. D., et al. (1950). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 22(12), 1498-1502.

- Metcalfe, L. D., & Schmitz, A. A. (1961). The Autoxidation of Methyl Oleate. Journal of the American Oil Chemists' Society, 38(9), 513-515.

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

- Metges, C. C., & Wolfram, G. (1991). Ketone ester effects on biomarkers of brain metabolism and cognitive performance in cognitively intact adults ≥ 55 years old. A study protocol for a double-blinded randomized controlled clinical trial. Frontiers in Aging Neuroscience, 13, 730157.

- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.

- Google Patents. (n.d.). US8173825B2 - Method of making fatty acid ester derivatives.

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Knowbee Tutoring. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Chem Help ASAP. Retrieved from [Link]

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

TCU Digital Repository. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d. Retrieved from [Link]

-

MDPI. (2023, April 5). Oxidation Kinetics of Neat Methyl Oleate and as a Blend with Solketal. Retrieved from [Link]

-

MDPI. (2018, January 3). New Insights on the Oxidation of Unsaturated Fatty Acid Methyl Esters Catalyzed by Niobium(V) Oxide. A Study of the Catalyst Surface Reactivity. Retrieved from [Link]

-

MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

- Banis, R. J., et al. (1976). Procedure for enzymatic synthesis and isolation of radioactive long chain acyl-CoA esters. Analytical Biochemistry, 73(1), 1-8.

-

ResearchGate. (2021, February 5). Synthesis of Long-Chain Aliphatic Ketones and Functionalized Fatty Acids. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis of Long-Chain Esters Under Continuous Flow Conditions. Retrieved from [Link]

Sources

- 1. Experimental study of the oxidation of methyl oleate in a jet-stirred reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 10-oxooctadecanoate | C19H36O3 | CID 543603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 870-10-0: Methyl 10-oxooctadecanoate | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. echemi.com [echemi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. mdpi.com [mdpi.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ketone Ester Effects on Biomarkers of Brain Metabolism and Cognitive Performance in Cognitively Intact Adults ≥ 55 Years Old. A Study Protocol for a Double-Blinded Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 870-10-0 chemical information

An In-Depth Technical Guide to Methyl 10-oxooctadecanoate (CAS 870-10-0)

Executive Summary

Methyl 10-oxooctadecanoate (CAS 870-10-0), also commonly known as methyl 10-ketostearate, is a long-chain fatty acid methyl ester (FAME) characterized by a ketone functional group at the C-10 position of its 18-carbon backbone. This structure imparts unique chemical properties that make it a valuable molecule in various industrial and research settings. It functions primarily as a versatile chemical intermediate in the synthesis of specialty chemicals such as lubricants and plasticizers.[1] Furthermore, its properties as an emollient have led to its use in the cosmetics and personal care industry.[1] While specific biological activities for this exact isomer are not extensively documented, the broader class of keto fatty acids is of significant interest to drug development professionals. These molecules are known endogenous products of lipid peroxidation resulting from oxidative stress and can possess signaling properties and potential antimicrobial activity. This guide provides a comprehensive overview of Methyl 10-oxooctadecanoate, covering its chemical properties, synthesis, purification, analytical procedures, and potential biological relevance, tailored for researchers and development scientists.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

-

IUPAC Name: methyl 10-oxooctadecanoate[2]

-

CAS Number: 870-10-0[2]

-

Synonyms: Methyl 10-ketostearate, Methyl 10-oxostearate, Octadecanoic acid, 10-oxo-, methyl ester[2]

-

Molecular Formula: C₁₉H₃₆O₃[3]

-

Molecular Weight: 312.49 g/mol [3]

-

Chemical Structure:

Physicochemical Data Summary

The key physical and chemical properties of Methyl 10-oxooctadecanoate are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Characteristic fatty odor | [4] |

| Melting Point | 46-51 °C | [1][5] |

| Boiling Point | ~407.8 °C at 760 mmHg | [1] |

| Flash Point | 173.2 °C | [1] |

| Density | ~0.911 g/cm³ | [1] |

| Solubility | Soluble in organic solvents; limited in water | [4] |

| Storage | 2°C to 8°C, tightly sealed | N/A |

Synthesis and Purification

Mechanistic Overview of Synthesis

Methyl 10-oxooctadecanoate is not typically synthesized from simple starting materials in a laboratory setting due to its commercial availability. However, a common and logical synthetic route for keto fatty esters is the oxidation of the corresponding secondary hydroxy fatty ester. In this case, the precursor would be Methyl 10-hydroxyoctadecanoate. This transformation is a standard secondary alcohol to ketone oxidation.

The reaction mechanism involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can accomplish this, including chromium-based reagents like Pyridinium chlorochromate (PCC) or milder, non-metal-based methods such as the Swern or Dess-Martin periodinane oxidations. These methods are preferred for their high yields and selectivity, minimizing over-oxidation or side reactions.

Protocol: Representative Laboratory-Scale Synthesis via Oxidation

This protocol describes a representative synthesis using Pyridinium chlorochromate (PCC), a widely used reagent for the oxidation of secondary alcohols to ketones.

Objective: To synthesize Methyl 10-oxooctadecanoate from Methyl 10-hydroxyoctadecanoate.

Materials:

-

Methyl 10-hydroxyoctadecanoate

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 10-hydroxyoctadecanoate (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant: To the stirred solution, add PCC (approx. 1.5 eq) in one portion. The reaction mixture will turn dark brown.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the disappearance of the starting alcohol. The reaction is typically complete within 2-4 hours.

-